5-Amino-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-2-one dihydrochloride
Overview
Description
5-Amino-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-2-one dihydrochloride is a heterocyclic compound that features both pyridine and pyridone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-amino-pyrazoles, have been found to interact with a wide range of targets, particularly in the field of pharmaceutics and medicinal chemistry .
Mode of Action
It’s known that 5-amino-pyrazoles can interact with their targets through a variety of mechanisms, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Biochemical Pathways
Compounds with similar structures have been found to affect a wide range of biochemical pathways, particularly those involved in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
Result of Action
Compounds with similar structures have been found to have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
5-Amino-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-2-one dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The interaction with CDKs can lead to the inhibition of their activity, thereby affecting cell proliferation and growth. Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of CDKs by binding to their ATP-binding sites, preventing the phosphorylation of target proteins . Additionally, this compound can interact with transcription factors, altering their ability to regulate gene expression . These interactions result in changes in cellular processes and functions, contributing to the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular processes, including prolonged cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-2-one dihydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with an appropriate amine and a ketone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
5-Amino-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-2-one dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
5-Amino-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-2-one dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyridine and pyridone moieties allows for versatile reactivity and potential for diverse applications .
Properties
IUPAC Name |
5-amino-1-(pyridin-3-ylmethyl)pyridin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O.2ClH/c12-10-3-4-11(15)14(8-10)7-9-2-1-5-13-6-9;;/h1-6,8H,7,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATATNJLKKJDDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(C=CC2=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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